IST5-002 Demonstrates Dual Isoform Inhibition with In Vivo Target Engagement and Kinase Panel Selectivity
IST5-002 is a potent dual inhibitor of both STAT5A and STAT5B isoforms, with IC50 values of 1.5 μM for STAT5A and 3.5 μM for STAT5B in transcriptional activity assays [1]. In a prostate cancer xenograft model (CWR22Rv1 cells in castrated athymic nude mice), IST5-002 decreased nuclear Stat5a/b content in tumors by 60%, 78%, and 90% at oral doses of 25, 50, and 100 mg/kg, respectively, establishing a clear dose-response relationship for in vivo target engagement [1]. Importantly, IST5-002 demonstrated no significant inhibitory activity against 50 kinases tested in a selectivity panel, distinguishing it from multi-kinase inhibitors that may confound interpretation of STAT5-dependent effects [2]. This selectivity profile is particularly meaningful when compared to broad-spectrum agents like IQDMA, which suppresses STAT3/5 nuclear levels but also inhibits multiple kinases with IC50 values ranging from 5-8 μM .
| Evidence Dimension | In vivo target engagement (nuclear STAT5 depletion) vs. kinase selectivity |
|---|---|
| Target Compound Data | IST5-002: 60% (25 mg/kg), 78% (50 mg/kg), 90% (100 mg/kg) nuclear STAT5 reduction in CWR22Rv1 xenografts; no significant inhibition of 50 kinases tested |
| Comparator Or Baseline | IQDMA: inhibits STAT3/5 nuclear levels but is a broad-range multi-kinase inhibitor (IC50: 8 μM for A549, 5 μM for HL-60, 8 μM for K562 cells); specific kinase targets not discretely disclosed |
| Quantified Difference | IST5-002 achieves 60-90% target depletion with clean kinase panel profile (0/50 kinases inhibited) versus comparator's multi-kinase activity that complicates mechanism-of-action attribution |
| Conditions | IST5-002: oral gavage in castrated athymic nude mice bearing CWR22Rv1 prostate cancer xenografts, 25-100 mg/kg doses. IQDMA: cellular proliferation assays in A549, HL-60, K562 cell lines. |
Why This Matters
For researchers requiring unambiguous attribution of phenotypic effects to STAT5 inhibition, IST5-002 offers quantifiable in vivo target engagement (60-90% nuclear STAT5 depletion) coupled with demonstrated kinase panel selectivity (0/50 kinases inhibited), a combination not present in multi-kinase inhibitors.
- [1] Liao Z, Gu L, Vergalli J, et al. Structure-based screen identifies a potent small molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia. Mol Cancer Ther. 2015;14(8):1777-1793. View Source
- [2] Liao Z, Gu L, Vergalli J, et al. Supplementary Methods and Figures: Structure-Based Screen Identifies a Potent Small Molecule Inhibitor of Stat5a/b. Supplementary Figure 3: IST5-002 does not have significant inhibitory activity against 50 kinases tested. View Source
